molecular formula C17H15BrN4O2S B5966721 N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

Cat. No.: B5966721
M. Wt: 419.3 g/mol
InChI Key: GRHQWCQNQBIVQR-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety is a versatile scaffold widely studied in medicinal chemistry. It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the biological activity being exhibited.

Mode of Action

The 1,3,4-thiadiazole moiety is known to interact with various targets depending on the biological activity being exhibited . The compound’s interaction with its targets could result in changes at the molecular and cellular level, leading to the observed biological activity.

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazol scaffold have been found to affect various biochemical pathways depending on the biological activity being exhibited . The downstream effects would depend on the specific pathways being affected.

Result of Action

Given the wide range of biological activities exhibited by compounds with a similar 1,3,4-thiadiazol scaffold , the effects could be diverse depending on the specific biological activity being exhibited.

Properties

IUPAC Name

1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-24-12-9-7-11(8-10-12)19-16(23)20-17-22-21-15(25-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQWCQNQBIVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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